Cas no 383130-37-8 (2-(1,3-Benzodioxol-5-yl)-azepane)

2-(1,3-Benzodioxol-5-yl)-azepane is a synthetic compound with a complex structure featuring a benzodioxole and azepane rings. This compound exhibits significant potential in organic synthesis, offering versatile reaction pathways and high structural complexity. Its unique chemical properties make it an attractive building block for the development of novel compounds with potential applications in pharmaceuticals and materials science.
2-(1,3-Benzodioxol-5-yl)-azepane structure
383130-37-8 structure
Product name:2-(1,3-Benzodioxol-5-yl)-azepane
CAS No:383130-37-8
MF:C13H17NO2
Molecular Weight:219.27958
MDL:MFCD02663793
CID:298495
PubChem ID:3399709

2-(1,3-Benzodioxol-5-yl)-azepane 化学的及び物理的性質

名前と識別子

    • 1H-Azepine,2-(1,3-benzodioxol-5-yl)hexahydro-
    • 2-(1,3-BENZODIOXOL-5-YL)-AZEPANE
    • 2-(1,3-Benzodioxol-5-yl)azepan
    • 2-(1,3-Benzodioxol-5-yl)azepane
    • LogP
    • 2-(2H-1,3-benzodioxol-5-yl)azepane
    • DTXSID00392134
    • 2-(Benzo[d][1,3]dioxol-5-yl)azepane
    • AKOS005257199
    • MFCD02663793
    • 383130-37-8
    • 2-(1,3-Benzodioxol-5-yl)-azepane
    • MDL: MFCD02663793
    • インチ: InChI=1S/C13H17NO2/c1-2-4-11(14-7-3-1)10-5-6-12-13(8-10)16-9-15-12/h5-6,8,11,14H,1-4,7,9H2
    • InChIKey: WYMGDSKJVNFXPB-UHFFFAOYSA-N
    • SMILES: O1C2C=CC(C3CCCCCN3)=CC=2OC1

計算された属性

  • 精确分子量: 219.12601
  • 同位素质量: 219.126
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 234
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 30.5Ų

じっけんとくせい

  • 密度みつど: 1.121
  • Boiling Point: 331.8°Cat760mmHg
  • フラッシュポイント: 134.3°C
  • Refractive Index: 1.542
  • PSA: 30.49

2-(1,3-Benzodioxol-5-yl)-azepane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
B190730-100mg
2-(1,3-Benzodioxol-5-yl)-azepane
383130-37-8
100mg
$ 330.00 2022-06-07
TRC
B190730-50mg
2-(1,3-Benzodioxol-5-yl)-azepane
383130-37-8
50mg
$ 205.00 2022-06-07
abcr
AB424540-1 g
2-(2H-1,3-Benzodioxol-5-yl)azepane
383130-37-8
1g
€694.20 2023-06-16
Chemenu
CM286122-100mg
2-(Benzo[d][1,3]dioxol-5-yl)azepane
383130-37-8 97%
100mg
$689 2024-07-17
abcr
AB424540-1g
2-(2H-1,3-Benzodioxol-5-yl)azepane; .
383130-37-8
1g
€694.20 2025-02-21
Chemenu
CM286122-1g
2-(Benzo[d][1,3]dioxol-5-yl)azepane
383130-37-8 97%
1g
$1272 2024-07-17
Chemenu
CM286122-500mg
2-(Benzo[d][1,3]dioxol-5-yl)azepane
383130-37-8 97%
500mg
$750 2024-07-17
abcr
AB424540-5g
2-(2H-1,3-Benzodioxol-5-yl)azepane; .
383130-37-8
5g
€1390.00 2025-02-21
A2B Chem LLC
AF70111-50g
2-(1,3-Benzodioxol-5-yl)-azepane
383130-37-8 95+%
50g
$6028.00 2024-04-20
A2B Chem LLC
AF70111-100g
2-(1,3-Benzodioxol-5-yl)-azepane
383130-37-8 95+%
100g
$8593.00 2024-04-20

2-(1,3-Benzodioxol-5-yl)-azepane 関連文献

2-(1,3-Benzodioxol-5-yl)-azepaneに関する追加情報

2-(1,3-Benzodioxol-5-yl)-azepane: A Comprehensive Overview

2-(1,3-Benzodioxol-5-yl)-azepane, with the CAS number 383130-37-8, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzodioxole moiety and an azepane ring. These structural elements contribute to its potential therapeutic applications and have been the focus of numerous studies aimed at elucidating its biological activities and mechanisms of action.

The benzodioxole moiety is a common structural motif found in various natural and synthetic compounds, known for its ability to modulate biological processes. In the context of 2-(1,3-Benzodioxol-5-yl)-azepane, this moiety is believed to play a crucial role in its interactions with specific receptors and enzymes. The azepane ring, on the other hand, provides additional conformational flexibility and stability, which are essential for optimizing the compound's pharmacological properties.

Recent research has highlighted the potential of 2-(1,3-Benzodioxol-5-yl)-azepane as a lead compound for the development of novel therapeutic agents. Studies have shown that this compound exhibits potent activity against a variety of biological targets, including serotonin receptors and monoamine oxidase (MAO). These findings suggest that 2-(1,3-Benzodioxol-5-yl)-azepane could be a valuable candidate for the treatment of neurological disorders such as depression and anxiety.

In addition to its potential therapeutic applications, 2-(1,3-Benzodioxol-5-yl)-azepane has also been investigated for its use in chemical biology research. Its ability to selectively modulate specific receptors and enzymes makes it a useful tool for studying the underlying mechanisms of various biological processes. For instance, researchers have utilized this compound to investigate the role of serotonin receptors in mood regulation and cognitive function.

The synthesis of 2-(1,3-Benzodioxol-5-yl)-azepane has been optimized through various methods, including multistep organic synthesis and catalytic reactions. These synthetic routes have been designed to improve yield, purity, and scalability, making it feasible for large-scale production. The availability of high-purity 2-(1,3-Benzodioxol-5-yl)-azepane is crucial for both academic research and industrial applications.

In terms of safety and toxicity, extensive studies have been conducted to evaluate the potential risks associated with 2-(1,3-Benzodioxol-5-yl)-azepane. Preclinical data indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, as with any new chemical entity, ongoing research is necessary to ensure its long-term safety and efficacy.

The pharmacokinetic properties of 2-(1,3-Benzodioxol-5-yl)-azepane have also been extensively studied. Research has shown that this compound has good oral bioavailability and a favorable distribution profile. These properties are essential for ensuring that the compound reaches its intended target sites in sufficient concentrations to exert its therapeutic effects.

In conclusion, 2-(1,3-Benzodioxol-5-yl)-azepane (CAS number 383130-37-8) is a promising compound with significant potential in both medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable candidate for the development of novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications, further solidifying its importance in the field.

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